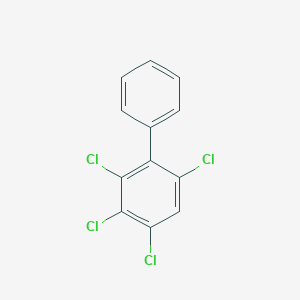

2,3,4,6-Tetrachlorobiphenyl

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,5-tetrachloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBRTVXSIVSXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074177 | |

| Record name | 2,3,4,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54230-22-7 | |

| Record name | 2,3,4,6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668WHK8XYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of 2,3,4,6 Tetrachlorobiphenyl

2,3,4,6-Tetrachlorobiphenyl is a specific congener within the tetrachlorobiphenyl subgroup. Its structure consists of a biphenyl (B1667301) backbone with four chlorine atoms attached to one phenyl ring at the 2, 3, 4, and 6 positions, with the second phenyl ring remaining unsubstituted. Detailed research into its environmental behavior has been conducted, particularly regarding its microbial degradation. researchgate.net

Below is a table of its known identifiers and physicochemical properties, compared with other selected tetrachlorobiphenyl congeners to highlight the variation within this isomer group.

| Property | This compound | 2,3',4,6-Tetrachlorobiphenyl (PCB 69) | 2,3',4',6-Tetrachlorobiphenyl (PCB 71) |

|---|---|---|---|

| CAS Number | 54230-22-7 vulcanchem.com | 60233-24-1 nih.govaccustandard.com | 41464-46-4 accustandard.com |

| Molecular Formula | C₁₂H₆Cl₄ vulcanchem.com | C₁₂H₆Cl₄ nih.govaccustandard.com | C₁₂H₆Cl₄ accustandard.com |

| Molecular Weight | 291.99 g/mol vulcanchem.com | 291.99 g/mol accustandard.com | 291.99 g/mol accustandard.com |

| Melting Point | Not Reported | 49-51 °C accustandard.com | 36-37 °C accustandard.com |

| Boiling Point | 344 °C vulcanchem.com | >300 °C accustandard.com | >300 °C accustandard.com |

| LogP (Octanol-Water Partition Coefficient) | 5.97 (predicted) vulcanchem.com | 6.3 (computed) nih.gov | Not Reported |

Synthesis and Formation

While specific industrial production methods for 2,3,4,6-tetrachlorobiphenyl are not extensively documented, the synthesis of unsymmetrical PCB congeners is well-established in chemical literature. General methods for creating such compounds often involve coupling reactions. scispace.com

One historical method is the Gomberg-Bachmann reaction, which involves the diazotization of an aniline (B41778) (in this case, a dichloroaniline) and its subsequent reaction with an aromatic compound (a dichlorobenzene). scispace.com A more common laboratory synthesis method, described by Cadogan, involves the reaction of an aniline with isoamyl nitrite (B80452) at elevated temperatures in an aromatic solvent. scispace.com For example, the coupling of various dichloroanilines with 1,2-dichlorobenzene (B45396) has been shown to produce a mixture of tetrachlorobiphenyl isomers. scispace.com The specific combination of reactants determines the resulting congener profile. The formation of this compound would require a synthetic strategy that selectively combines a 2,3,4,6-tetrachlorophenyl group with a phenyl group.

Environmental Fate and Transformation

The environmental persistence of PCBs is not absolute, as they can be transformed by microbial processes. The anaerobic dechlorination of 2,3,4,6-tetrachlorobiphenyl has been a subject of specific scientific investigation. researchgate.net Studies using anaerobic sediments from freshwater ponds have shown that this congener can be microbially dechlorinated. researchgate.net

The primary transformation pathways observed for this compound involve reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. Research has identified two main competing initial dechlorination routes:

Meta-dechlorination : The removal of the chlorine atom at the meta-position (position 3) to form 2,4,6-trichlorobiphenyl. researchgate.net

Para-dechlorination : The removal of the chlorine atom at the para-position (position 4) to form 2,3,6-trichlorobiphenyl. researchgate.net

Analytical Methods

The detection and quantification of specific PCB congeners like 2,3,4,6-tetrachlorobiphenyl in environmental samples such as soil, sediment, air, and biological tissues require sophisticated analytical techniques. The primary method for PCB analysis is gas chromatography (GC). oup.com

Due to the complexity of PCB mixtures, which can contain many of the 209 possible congeners, high-resolution separation is necessary. This is typically achieved using a capillary GC column. For detection, an electron capture detector (GC-ECD) is often used due to its high sensitivity to halogenated compounds. oup.com For more definitive identification and quantification, a mass spectrometer (GC-MS) is employed, which can identify compounds based on their mass-to-charge ratio. gcms.cz

For extremely complex samples or when isomers are difficult to separate, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry may be utilized. gcms.cz This method provides enhanced separation capacity, allowing for the resolution of co-eluting congeners and improved analysis of trace-level pollutants in complex environmental matrices. gcms.cz

Metabolic Pathways and Metabolites of 2,3,4,6 Tetrachlorobiphenyl

Mammalian Metabolic Transformations of 2,3,4,6-Tetrachlorobiphenyl

The metabolism of this compound is a multi-step process primarily occurring in the liver, which enhances the water solubility of this lipophilic compound, thereby facilitating its excretion.

In mammals, polychlorinated biphenyls (PCBs) are generally metabolized by the cytochrome P-450 (CYP) enzyme system to form polar metabolites such as hydroxylated products. acs.org This hydroxylation can occur through direct insertion of an oxygen atom or via an arene oxide intermediate. While the specific hydroxylated metabolites of this compound are not as extensively documented as those of other isomers, one identified transformation is the conversion to 2,3,4',5'-tetrachlorophenol. biosynth.com This conversion is linked to the mercapturic acid pathway, highlighting the interconnectedness of these metabolic routes. biosynth.com

A significant metabolic route for this compound is the mercapturic acid pathway. tandfonline.comnih.gov This pathway is a critical route for the biotransformation of many PCBs in mice and rats. tandfonline.com The process begins with the conjugation of the parent compound with glutathione (B108866) (GSH), which is postulated to be preceded by an epoxidation step. tandfonline.com This conjugate or its initial degradation products are excreted in the bile. tandfonline.com Further metabolism by the intestinal microflora leads to the formation of methylthio (MeS) and subsequently methylsulfonyl (MeSO2) metabolites. tandfonline.comnih.gov

In studies with mice, the administration of this compound resulted in the formation of methylthio-tetrachlorobiphenyl (methylthio-tetraCB) and methylsulfonyl-tetrachlorobiphenyl (methylsulphonyl-tetraCB). nih.govtandfonline.com The substitution of a chlorine atom with the methylthio group occurs on the 2,3,4,6-tetrachlorosubstituted phenyl ring. tandfonline.com

Following their formation, the metabolites of this compound exhibit a specific pattern of distribution and localization within mammalian tissues. Studies in mice have shown that tissues contain mainly methylsulphonyl-tetraCB, with minor quantities of the parent compound and only trace amounts of methylthio-tetraCB. nih.govtandfonline.com

The formation of methyl[35S]sulphonyl-tetraCB has been confirmed by the presence of radioactivity in the lung, liver, kidney, and adipose tissue of mice treated with this compound and 35S-cysteine. nih.govtandfonline.com The liver and adipose tissue are noted sites of localization. biosynth.com

A particularly striking finding is the selective accumulation of 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl in the lungs. tandfonline.comnih.gov This specific metabolite is the major compound found in lung tissue, suggesting the presence of specific binding sites. tandfonline.comnih.govtandfonline.com Autoradiography has revealed that these binding sites are predominantly located in the tracheo-bronchial mucosa. nih.govtandfonline.com This high-affinity binding is characteristic of certain PCB methylsulfones, which are known to be selectively taken up in the bronchiolar and tracheo-bronchial epithelia of mice and rats. tandfonline.com

Metabolite Nomenclature and Structural Characterization

The nomenclature for PCB metabolites follows a standardized system to provide clarity and consistency. nih.govnih.gov The abbreviation for a metabolite is based on the original Ballschmiter and Zell number of the parent PCB, with the position of the new functional group (e.g., -OH for hydroxyl, -MeSO2 for methylsulfonyl) indicated by its number on the respective phenyl ring (primed or unprimed). nih.govnih.gov

For this compound, key identified metabolites include:

4-methylthio-2,3,4',6-tetrachlorobiphenyl : This is an intermediate in the mercapturic acid pathway. The methylthio (-SCH3) group is substituted at the C-4 position of the 2,3,6-trichlorinated phenyl ring. tandfonline.comnih.gov

4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl : This is the more oxidized and persistent sulfur-containing metabolite. The methylsulfonyl (-SO2CH3) group is located at the C-4 position of the 2,3,6-trichlorinated phenyl ring. tandfonline.comnih.gov

2,3,4',5'-tetrachlorophenol : A hydroxylated metabolite where a hydroxyl (-OH) group is present. biosynth.com

The structural characterization of these metabolites is confirmed using techniques like gas chromatography-mass spectrometry, which helps in identifying the precise location of the functional groups on the biphenyl (B1667301) structure. tandfonline.comnih.gov For instance, the mass spectra of methylthio-PCBs can indicate that the substitution did not occur at an ortho position. tandfonline.com

Data Tables

Metabolites of this compound

| Metabolite Name | Abbreviation | Pathway | Tissue Localization |

| 2,3,4',5'-tetrachlorophenol | - | Mercapturic Acid / Hydroxylation | - |

| 4-methylthio-2,3,4',6-tetrachlorobiphenyl | MeS-tetraCB | Mercapturic Acid | Liver, Kidney, Lung, Fat (trace amounts) |

| 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl | MeSO2-tetraCB | Mercapturic Acid | Liver, Kidney, Fat, Lung (major metabolite, specifically in tracheo-bronchial mucosa) |

Analytical Chemistry Methodologies for Tetrachlorobiphenyl Congeners

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Identification and Quantification

Gas chromatography combined with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PCBs. nih.gov High-resolution capillary gas chromatography allows for the separation of many individual PCB congeners from complex mixtures. cdc.gov The mass spectrometer then bombards the separated molecules with electrons, causing them to fragment in predictable patterns. This fragmentation pattern, along with the mass-to-charge ratio of the parent ion, serves as a unique fingerprint for identifying specific congeners like 2,3,4,6-tetrachlorobiphenyl (PCB 68). uzh.ch

For enhanced sensitivity and selectivity, particularly in complex environmental samples, triple quadrupole GC-MS/MS is often employed. pragolab.czgcms.czthermofisher.com This technique operates in a selected reaction monitoring (SRM) mode, where the first quadrupole selects a specific parent ion, a collision cell fragments it, and the third quadrupole monitors for a specific fragment ion. This process significantly reduces background noise and chemical interference, allowing for reliable quantification at very low levels. pragolab.czthermofisher.com To ensure accuracy, quantification is typically performed using an isotope dilution method, where a known amount of a ¹³C-labeled internal standard corresponding to the target analyte is added to the sample before processing. pragolab.czgcms.cz

| Parameter | Description | Common Application/Value | Reference |

|---|---|---|---|

| Chromatography Column | Typically a non-polar capillary column (e.g., DB-5MS) is used for separation based on boiling point and structure. | 60 m length, 0.25 mm inner diameter, 1 µm film thickness. | uzh.chshimadzu.com |

| Ionization Mode | Electron Ionization (EI) is the standard method for creating ions from the eluted PCB congeners. | 70 eV electron energy. | pragolab.cz |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) for single quadrupole MS or Selected Reaction Monitoring (SRM) for triple quadrupole MS/MS. | SRM provides higher selectivity and sensitivity. | pragolab.czgcms.cz |

| Quantification Method | Isotope dilution using ¹³C-labeled congeners as internal standards. | Corrects for analyte loss during sample preparation and analysis. | gcms.czshimadzu.com |

| Instrument Detection Limits (IDLs) | The lowest concentration that can be reliably detected. | Can range from 3 to 19 femtograms (fg) on-column for specific congeners using GC-MS/MS. | pragolab.cz |

High-Performance Liquid Chromatography (HPLC) for Congener Separation

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for the separation and fractionation of PCB congeners, often used as a cleanup step before final analysis by GC-MS. cdc.govoup.com HPLC can effectively separate PCBs into distinct groups based on their structural characteristics, which simplifies the final chromatograms and helps resolve co-eluting congeners. dioxin20xx.org

One common application is the separation of PCBs based on the number of chlorine atoms in the ortho positions (the 2, 2', 6, and 6' positions on the biphenyl (B1667301) rings). This is significant because the toxicity of PCBs is related to their ability to adopt a planar or "dioxin-like" configuration, which is hindered by ortho-chlorine substitution. Porous graphitic carbon (PGC) columns are particularly effective for this type of separation, using mobile phases such as n-hexane and toluene. dioxin20xx.org Reversed-phase columns, like C18, are also widely used to separate PCB classes. fishersci.com The development of Ultra-High-Performance Liquid Chromatography (UPLC) has further improved separation efficiency and reduced analysis times. researchgate.net

| Stationary Phase (Column) | Separation Principle | Typical Application | Reference |

|---|---|---|---|

| Porous Graphitic Carbon (PGC) | Separates based on planarity and number of ortho-chlorines. | Isolating toxic non-ortho (coplanar) PCBs from mono-ortho and poly-ortho substituted congeners. | dioxin20xx.org |

| Reversed-Phase (e.g., C18) | Separates based on hydrophobicity. | Grouping PCBs by their degree of chlorination. | fishersci.com |

| (2-(1-pyrenyl)ethyl)dimethylsilylated silica | Charge-transfer interactions. | High-selectivity group separation of non-ortho and mono-ortho substituted PCBs. | nih.gov |

Advanced Spectroscopic Methods (e.g., Surface-Enhanced Raman Scattering) for Trace Analysis and Isomer Differentiation

For rapid and highly sensitive detection of tetrachlorobiphenyls at trace levels, advanced spectroscopic methods are being developed. Surface-Enhanced Raman Scattering (SERS) is a particularly promising technique. researchgate.net SERS works by enhancing the Raman scattering signal of molecules adsorbed onto a nanostructured metallic surface, typically silver or gold. nih.gov This enhancement can be so significant that it allows for the detection of extremely low concentrations, with some studies reporting detection limits for tetrachlorobiphenyls down to the 10⁻⁶ mol/L range. nih.gov

A key advantage of SERS is its ability to differentiate between isomers. nih.gov Different tetrachlorobiphenyl isomers, including this compound, will have unique molecular structures and therefore produce distinct vibrational spectra, or Raman "fingerprints." This allows for specific identification even in a mixture. To improve selectivity, SERS substrates can be functionalized with molecules that specifically bind to a target analyte. For example, silver nanorod arrays modified with DNA aptamers have been shown to selectively capture and detect 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB-77), demonstrating the potential for creating highly specific sensors for different congeners. nih.govscilit.com

Challenges in Congener-Specific Analysis of Complex Environmental Samples

The congener-specific analysis of this compound and other PCBs in environmental samples like soil, sediment, and biological tissues is fraught with challenges. cdc.govorganomation.com

Co-elution: With 209 possible congeners, it is extremely difficult to achieve complete chromatographic separation. nih.gov Often, two or more congeners will elute from the GC column at the same time, appearing as a single peak. epa.gov This co-elution complicates accurate quantification of individual congeners. No single GC column has been developed that can separate all 209 PCBs. nih.gov

Matrix Effects: Environmental samples contain a multitude of organic and inorganic compounds (e.g., lipids, pigments, humic acids) that are co-extracted with the PCBs. organomation.comkemolab.hr These matrix components can interfere with the analytical instrument, either suppressing or enhancing the signal of the target analyte, which leads to inaccurate results. scispace.combataviabiosciences.com Consequently, extensive and often multi-step sample cleanup procedures are required to remove these interferences before analysis. cdc.gov

Weathering: In the environment, the original composition of commercial PCB mixtures (like Aroclors) is altered over time through processes like microbial degradation and volatilization. organomation.com This "weathering" changes the relative ratios of congeners, making it difficult to identify the original source of contamination based on Aroclor patterns. nih.gov

Low Concentrations: Many of the most toxicologically relevant PCB congeners are present at trace or ultra-trace concentrations (parts-per-trillion or lower). nih.goveurofinsus.com This requires the use of highly sensitive and sophisticated instrumentation, such as high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), to achieve the necessary detection limits. eurofinsus.com

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Co-elution | Multiple PCB congeners eluting as a single chromatographic peak. epa.gov | Use of multiple GC columns with different polarities (dual-column GC), HPLC fractionation prior to GC, or high-resolution mass spectrometry to distinguish congeners by mass. |

| Matrix Interference | Co-extracted compounds from the sample that suppress or enhance the analytical signal. scispace.combataviabiosciences.com | Extensive sample cleanup (e.g., solid-phase extraction, gel permeation chromatography), use of matrix-matched standards, or isotope dilution. cdc.gov |

| Environmental Weathering | Alteration of original PCB congener patterns in the environment over time. organomation.comnih.gov | Focus on congener-specific analysis rather than Aroclor pattern matching for accurate risk assessment and source apportionment. |

| Trace Concentrations | Target congeners are often present at very low levels (ppt, ppq). nih.gov | Use of highly sensitive instrumentation (e.g., GC-MS/MS, HRGC/HRMS) and concentration of sample extracts. eurofinsus.com |

Molecular and Cellular Response Studies of Tetrachlorobiphenyl Congeners

Aryl Hydrocarbon Receptor (AhR) Activation and Related Gene Induction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons. t3db.caoup.comaopwiki.org Upon binding by a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). aai.org This interaction initiates the transcription of a battery of genes, including those for xenobiotic-metabolizing enzymes. t3db.cat3db.cat3db.ca

The ability of a polychlorinated biphenyl (B1667301) (PCB) congener to activate the AhR is highly dependent on its structure. researchgate.net Coplanar PCBs, which lack chlorine substitutions at the ortho positions, can adopt a planar conformation similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent AhR agonist. oup.comuky.edu This planarity allows for high-affinity binding to the AhR. researchgate.netuky.edu In contrast, non-coplanar PCBs, which have one or more ortho-chlorines, exhibit reduced binding affinity for the AhR due to steric hindrance that prevents a planar configuration. oup.com

Studies on various tetrachlorobiphenyl congeners illustrate this structure-activity relationship. For instance, 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), a coplanar PCB, is a known AhR agonist and induces AhR-mediated gene expression. oup.comoup.comoup.com Conversely, congeners with ortho substitutions, such as 2,2',4,4'-tetrachlorobiphenyl, are poor ligands for the AhR. oup.com While direct studies on 2,3,4,6-tetrachlorobiphenyl are limited in the provided results, its structure, which includes one ortho-chlorine, suggests it would have a lower affinity for the AhR compared to coplanar congeners. The activation of AhR by ligands can lead to a variety of cellular responses, including the induction of cytochrome P450 enzymes and alterations in cell growth and differentiation. oup.commdpi.com

Enzyme Induction Pathways (e.g., Cytochrome P450 Enzymes)

A primary consequence of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily. aopwiki.orgt3db.caoup.com These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. oup.com The induction of CYP1A1 is a well-established biomarker for exposure to AhR agonists. aai.orgoregonstate.edu

The structural characteristics of PCB congeners dictate their ability to induce CYP enzymes. Coplanar PCBs, such as 3,3',4,4'-tetrachlorobiphenyl (PCB 77), are potent inducers of CYP1A1. researchgate.netoup.com The induction process involves the AhR-mediated transcription of the CYP1A1 gene. oup.comaai.org Studies have shown that treatment of cells with AhR-activating PCBs leads to increased CYP1A1 mRNA and protein levels. oup.com For example, PCB 126 (3,3',4,4',5-pentachlorobiphenyl) was found to increase CYP1A1 mRNA expression in rat liver epithelial cells. oup.com

While potent AhR agonists primarily induce CYP1A enzymes, other PCB congeners can induce different CYP isozymes. For example, some ortho-substituted PCBs are known to induce enzymes from the CYP2B and CYP3A families through AhR-independent mechanisms, potentially involving receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). uky.eduepa.gov Given that this compound possesses one ortho-chlorine, its profile of enzyme induction may differ from that of coplanar PCBs, though specific data for this congener is not detailed in the search results. The metabolism of PCBs by these enzymes can lead to the formation of hydroxylated metabolites, which may have their own distinct biological activities. acs.org

Receptor Interactions and Ligand-Activated Transcriptional Activation Mechanisms

Beyond the AhR, PCBs and their metabolites can interact with other cellular receptors, leading to a variety of transcriptional activation mechanisms. Some hydroxylated metabolites of PCBs have been shown to bind to the estrogen receptor (ER), potentially leading to endocrine-disrupting effects. t3db.canih.gov The structure of the hydroxylated PCB determines its binding affinity for the ER. oup.com

Ligand-activated transcription factors, such as the ER, function by binding to specific DNA response elements in the promoter regions of target genes. nih.gov For example, the ER binds to estrogen response elements (EREs) to regulate gene expression. t3db.canih.gov The binding of a ligand, such as 17β-estradiol or a xenoestrogen like a hydroxylated PCB, can trigger a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription. nih.gov

Studies have shown that the activation of ER-dependent transactivation is highly dependent on the structure of the ligand. nih.gov For instance, different structural classes of xenoestrogens can differentially activate wild-type and variant forms of ERα. nih.gov While some PCBs exhibit estrogenic activity, others, particularly potent AhR agonists like 3,3',4,4'-tetrachlorobiphenyl, have been shown to have antiestrogenic effects, which are mediated through AhR-ER crosstalk. oup.com The specific interactions of this compound with these receptor pathways have not been fully elucidated in the provided information.

Structure-Activity Relationship Research for Biochemical Responses

The biochemical and toxic responses of PCBs are intrinsically linked to their chemical structure, a concept extensively explored through structure-activity relationship (SAR) studies. researchgate.nettandfonline.com The number and position of chlorine atoms on the biphenyl rings are the primary determinants of a congener's biological activity.

Key Structural Determinants for AhR-mediated responses:

Coplanarity: The most potent PCB congeners in terms of AhR binding and subsequent "dioxin-like" toxicity are those with no or only one ortho-chlorine substituent. uky.edutandfonline.com This allows the molecule to assume a planar or near-planar conformation, which is crucial for high-affinity binding to the AhR.

Lateral Chlorine Substitution: Substitution at the meta and para positions is also critical for AhR-agonist activity. researchgate.net

Table 1: Relationship Between PCB Structure and AhR-Mediated Activity This table is a conceptual representation based on established principles of PCB toxicology and may not reflect all possible variations.

| Structural Feature | Description | Impact on AhR Binding | Example Congeners |

|---|---|---|---|

| Coplanar (Non-ortho) | No chlorine atoms at positions 2, 2', 6, and 6'. | High affinity | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) |

| Mono-ortho | One chlorine atom at an ortho position. | Moderate to low affinity | 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) |

| Di-ortho or more | Two or more chlorine atoms at ortho positions. | Very low to negligible affinity | 2,2',4,4'-Tetrachlorobiphenyl (PCB 47) |

For other biochemical responses, such as interactions with the estrogen receptor, the presence and position of a hydroxyl group on the PCB metabolite are key factors. oup.com SAR studies have shown that the estrogenic potential of hydroxylated PCBs is influenced by the position of the hydroxyl group and the pattern of chlorine substitution. oup.com Research on 2,3,4,5-tetrachlorobiphenyl (B164871) derivatives has indicated that electronegativity and hydrophobicity of substituents are important factors for receptor binding. researchgate.net The single ortho-chlorine in this compound would classify it as a non-coplanar congener, suggesting a lower potential for dioxin-like toxicity compared to coplanar PCBs. oup.com

Regulatory Science and Research Policy Implications for Tetrachlorobiphenyls

Scientific Basis for International and National Regulatory Frameworks for Polychlorinated Biphenyls

The scientific understanding of PCBs as persistent organic pollutants (POPs) forms the bedrock of international and national regulations. iisd.org Key characteristics such as chemical stability, resistance to degradation, and ability to travel long distances in the environment have necessitated a global approach to control. iisd.orgpops.int

International Frameworks:

The primary international treaty governing PCBs is the Stockholm Convention on Persistent Organic Pollutants . iisd.orgpops.int Adopted in 2001, this global agreement aims to protect human health and the environment by eliminating or restricting the production and use of POPs. pops.int PCBs were listed among the original 12 POPs, obligating signatory nations to:

Cease all new production and use of PCBs. pops.intvpsveritas.com

Phase out the use of equipment containing PCBs (e.g., transformers, capacitors) by 2025. iisd.orgunep.org

Achieve the environmentally sound management of PCB-containing wastes by 2028. iisd.orgunep.org

The scientific basis for these actions stems from the evidence that PCBs can accumulate in the fatty tissues of living organisms and become more concentrated at higher levels of the food chain, posing a risk to ecosystems and humans far from the original source of contamination. iisd.orgepa.gov

National Regulatory Frameworks:

National governments have implemented regulations that align with and expand upon the Stockholm Convention's mandates.

United States: The U.S. Environmental Protection Agency (EPA) regulates PCBs under the Toxic Substances Control Act (TSCA). vt.gov Manufacturing was banned in 1979. epa.gov EPA regulations govern all aspects of PCB management, including their use, cleanup, storage, and disposal. vt.govepa.gov The rules establish specific concentration thresholds for defining PCB remediation waste and dictate approved disposal methods, reflecting the scientific consensus on their potential for harm. vt.govgza.com For example, the EPA sets a maximum contaminant level (MCL) for PCBs in public drinking water systems at 0.0005 parts per million (ppm). cdc.gov

European Union: The EU has implemented robust legislation to control PCBs, primarily through the POPs Regulation ((EU) 2019/1021). tuvsud.com This regulation incorporates the provisions of the Stockholm Convention. Council Directive 96/59/EC specifically targets the controlled disposal of PCBs and the decontamination or disposal of equipment containing them, with the ultimate goal of their complete elimination. fao.orgeuropa.eu The EU has set a deadline of the end of 2025 for the decommissioning and decontamination of equipment containing specific concentrations of PCBs. europa.eu Recent proposals aim to set even stricter limits for the unintentional trace contamination of PCBs in products. tuvsud.comsgs.com

The scientific rationale for these national frameworks is the classification of PCBs as probable human carcinogens by multiple authoritative bodies, including the EPA and the International Agency for Research on Cancer (IARC), and extensive evidence of other non-cancer effects from animal studies. epa.gov

Research on Risk Assessment Methodologies for Polychlorinated Biphenyl (B1667301) Congeners (e.g., Toxic Equivalency Factor Approach)

Assessing the risk from environmental mixtures of PCBs is complex because there are 209 different congeners, each with varying physical, chemical, and toxicological properties. vpsveritas.com To simplify risk assessment, scientists have developed methodologies like the Toxic Equivalency (TEQ) approach. ornl.govwikipedia.org

The TEQ method is based on the finding that a subset of PCB congeners exerts toxicity through a mechanism similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin. ornl.govwa.gov These are known as "dioxin-like" PCBs. Their key characteristics include:

Structural similarity to dioxins. wikipedia.org

The ability to bind to the aryl hydrocarbon receptor (AhR). wikipedia.orgwa.gov

The capacity to elicit AhR-mediated toxic responses. wikipedia.org

Persistence and accumulation in the food chain. wikipedia.org

A Toxic Equivalency Factor (TEF) is assigned to each dioxin-like compound, representing its toxicity relative to TCDD, which has a TEF of 1.0. wikipedia.orgbundesumweltministerium.de The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its TEF and summing the results. nih.goveurofins.de The World Health Organization (WHO) has periodically convened expert panels to evaluate and assign TEF values based on the latest scientific research. nih.govwho.int

However, the TEF approach only applies to the 12 PCBs identified as having dioxin-like toxicity. 2,3,4,6-Tetrachlorobiphenyl (also known as PCB 60) is a non-dioxin-like congener and therefore does not have a WHO-assigned TEF value . envchemgroup.comca.gov This represents a significant aspect of PCB risk assessment research: the TEF/TEQ methodology does not account for the potential toxicity of the numerous non-dioxin-like congeners, which are often present in higher concentrations in environmental samples. envchemgroup.comca.gov

To address this gap, some research has explored alternative biomarkers of effect, such as the impact on thyroid hormone levels, to create new TEF-like schemes that could include non-dioxin-like congeners. nih.gov However, the AhR-based TEF system for dioxin-like compounds remains the most widely adopted for regulatory risk assessment. ornl.gov

| PCB Congener | PCB Number | WHO 2005 TEF |

|---|---|---|

| Non-ortho PCBs | ||

| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) | 77 | 0.0001 |

| 3,4,4',5-Tetrachlorobiphenyl | 81 | 0.0003 |

| 3,3',4,4',5-Pentachlorobiphenyl | 126 | 0.1 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | 169 | 0.03 |

| Mono-ortho PCBs | ||

| 2,3,3',4,4'-Pentachlorobiphenyl | 105 | 0.00003 |

| 2,3,4,4',5-Pentachlorobiphenyl | 114 | 0.00003 |

| 2,3',4,4',5-Pentachlorobiphenyl | 118 | 0.00003 |

| 2',3,4,4',5-Pentachlorobiphenyl | 123 | 0.00003 |

| 2,3,3',4,4',5-Hexachlorobiphenyl | 156 | 0.00003 |

| 2,3,3',4,4',5'-Hexachlorobiphenyl | 157 | 0.00003 |

| 2,3',4,4',5,5'-Hexachlorobiphenyl | 167 | 0.00003 |

| 2,3,3',4,4',5,5'-Heptachlorobiphenyl | 189 | 0.00003 |

Source: Data compiled from World Health Organization reports. nih.govca.gov

Development of Health-Based Criteria through Scientific Research

Scientific research is fundamental to establishing health-based criteria for chemicals like PCBs. who.int These criteria, such as tolerable intake levels and environmental quality standards, translate complex toxicological data into guidance for protecting public health. who.int The process involves a comprehensive evaluation of all available scientific literature, including animal toxicology studies and human epidemiological studies. epa.gov

For PCBs, regulatory agencies like the EFSA in Europe and the EPA in the US have developed such criteria.

The EFSA established a Tolerable Weekly Intake (TWI) of 2 picograms TEQ per kilogram of body weight for the sum of dioxins and dioxin-like PCBs, based on a scientific opinion that considered developmental effects. agrinfo.eu

The EPA develops Ambient Water Quality Criteria (AWQC) to protect human health from contaminants in water. nj.gov The derivation of these criteria for PCBs is complex, involving parameters such as cancer potency factors, fish consumption rates, and bioaccumulation factors (BAFs), which quantify the accumulation of a chemical in aquatic organisms from all exposure routes (water, food). nj.govnih.gov

This research-driven approach ensures that regulatory limits are based on a scientific assessment of potential risk, even though uncertainties, such as how to account for non-dioxin-like congeners, remain an area of active study. ca.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.